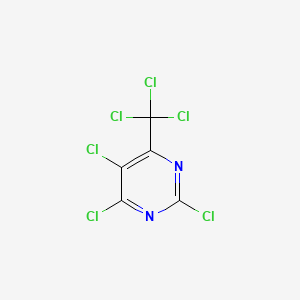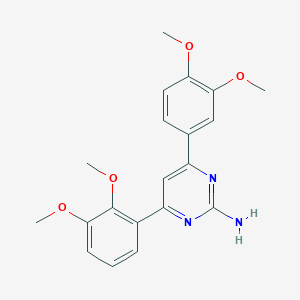
4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine (DMPP) is a novel small molecule that has been studied for its potential therapeutic applications. It is a member of the pyrimidine family of compounds, and has a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. DMPP has recently been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to act as an agonist and antagonist of certain signaling pathways. This review will discuss the synthesis method of DMPP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to act as an agonist and antagonist of certain signaling pathways. 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been investigated for its potential to treat a variety of diseases and conditions, including Alzheimer’s disease, Parkinson’s disease, epilepsy, depression, anxiety, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is still under investigation. However, it is believed that 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine acts as a modulator of various enzymes and receptors, and as an agonist and antagonist of certain signaling pathways. It is thought that 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine may act as an agonist of the dopamine D2 and serotonin 5-HT2A receptors, and as an antagonist of the serotonin 5-HT2C receptor. In addition, 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is believed to modulate the activity of several enzymes, including monoamine oxidase, acetylcholinesterase, and cyclooxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine have been studied in various animal models. Studies have shown that 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has anti-inflammatory and anti-cancer effects, as well as neuroprotective effects. In addition, 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been shown to reduce oxidative stress and modulate the activity of various enzymes and receptors. 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has also been shown to improve cognitive function and reduce anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine in laboratory experiments has several advantages and limitations. One advantage is that 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a relatively inexpensive compound, making it accessible to researchers. In addition, 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a small molecule, making it easy to synthesize and use in laboratory experiments. However, the use of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine in laboratory experiments is limited by its potential toxicity. Therefore, researchers should take precautions when using 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine in experiments.
Zukünftige Richtungen
The potential therapeutic applications of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine are still being explored. Future research should focus on the development of new and more effective compounds based on the structure of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine, as well as the elucidation of its mechanism of action. In addition, further research should focus on the potential toxicity of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine and the development of safer compounds. Finally, further research should focus on the potential therapeutic applications of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine in various diseases and conditions.
Synthesemethoden
4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with 5-methylfuran-2-ylmagnesium bromide in the presence of a base, such as triethylamine. This reaction produces the desired product in good yields. Other methods, such as the reaction of 3,4-dimethoxyphenylacetonitrile with 5-methylfuran-2-ylmagnesium chloride in the presence of a base, have also been reported.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-4-6-14(23-10)13-9-12(19-17(18)20-13)11-5-7-15(21-2)16(8-11)22-3/h4-9H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCCGKDDNSYIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)








